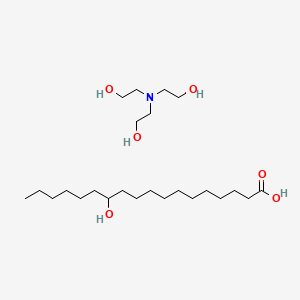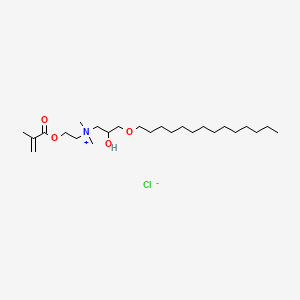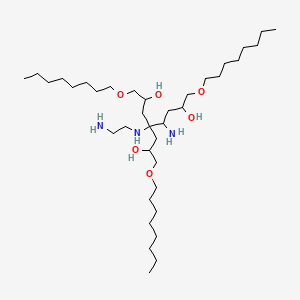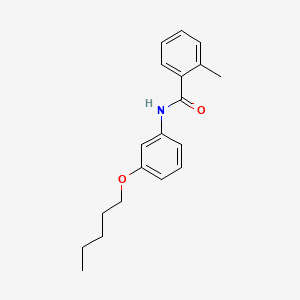
Benzamide, 2-methyl-N-(3-(pentyloxy)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2-methyl-N-(3-(pentyloxy)phenyl)- is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid, where the carboxylic acid group is replaced by an amide group. This specific compound features a 2-methyl substitution on the benzamide core and a 3-(pentyloxy)phenyl group attached to the nitrogen atom of the amide. Benzamides are known for their diverse applications in medicinal chemistry, particularly as bioactive molecules with potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, 2-methyl-N-(3-(pentyloxy)phenyl)- typically involves the reaction of 2-methylbenzoic acid with an appropriate amine derivative. The process can be summarized as follows:
Starting Materials: 2-methylbenzoic acid and 3-(pentyloxy)aniline.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).
Procedure: The 2-methylbenzoic acid is first activated by the coupling agent, forming an intermediate. This intermediate then reacts with 3-(pentyloxy)aniline to form the desired benzamide product.
Industrial Production Methods
Industrial production of benzamide derivatives often involves similar synthetic routes but on a larger scale. The process may include:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control to ensure high yield and purity.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Quality Control: Rigorous quality control measures, including spectroscopic and chromatographic analysis, ensure the consistency and quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 2-methyl-N-(3-(pentyloxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of 2-methylbenzoic acid derivatives.
Reduction: Formation of 2-methyl-N-(3-(pentyloxy)phenyl)amine.
Substitution: Formation of various substituted benzamide derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzamide, 2-methyl-N-(3-(pentyloxy)phenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of benzamide, 2-methyl-N-(3-(pentyloxy)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Receptors: Acting as an agonist or antagonist at receptor sites, thereby influencing cellular signaling pathways.
Pathways Involved: The specific pathways involved depend on the biological context and the target molecule. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Benzamide, 2-methyl-N-(3-(pentyloxy)phenyl)- can be compared with other similar compounds, such as:
2-Methylbenzamide: Lacks the 3-(pentyloxy)phenyl group, resulting in different chemical and biological properties.
3-(Pentyloxy)benzamide:
N-Phenylbenzamide: Lacks both the 2-methyl and 3-(pentyloxy) substitutions, making it less specific in its interactions.
The uniqueness of benzamide, 2-methyl-N-(3-(pentyloxy)phenyl)- lies in its specific substitutions, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
55814-43-2 |
|---|---|
Molekularformel |
C19H23NO2 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
2-methyl-N-(3-pentoxyphenyl)benzamide |
InChI |
InChI=1S/C19H23NO2/c1-3-4-7-13-22-17-11-8-10-16(14-17)20-19(21)18-12-6-5-9-15(18)2/h5-6,8-12,14H,3-4,7,13H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
ACBJPTOKCJVVBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



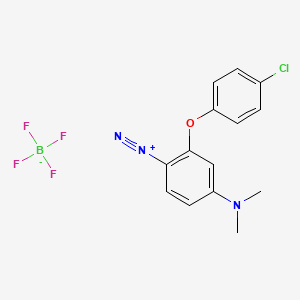
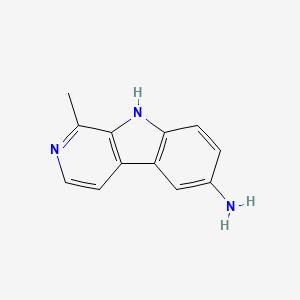
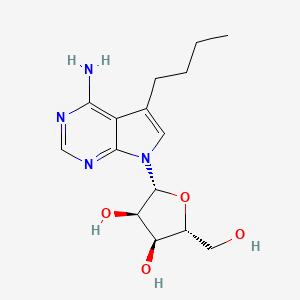

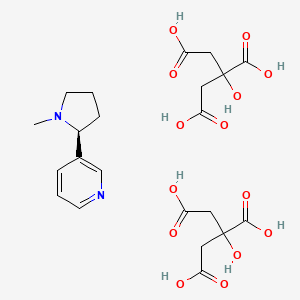
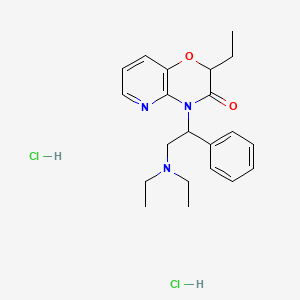
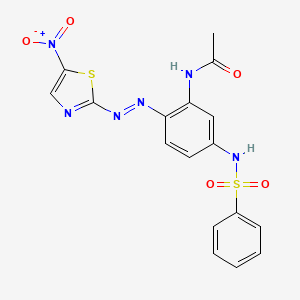
![Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12696694.png)
